4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]pyrimidine
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Overview
Description
4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperazine moiety, which is further substituted with a methanesulfonylpyridine group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can modify the pyridine ring or the piperazine moiety.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions are carefully controlled to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group yields sulfone derivatives, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in cancer therapy.
Piperaquine: An antimalarial agent with a similar piperazine structure.
Triazole-Pyrimidine Hybrids: Compounds with similar structural motifs studied for their neuroprotective and anti-inflammatory properties
Uniqueness
4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonylpyridine moiety, in particular, contributes to its potential as a versatile scaffold for drug development .
Properties
Molecular Formula |
C14H17N5O2S |
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Molecular Weight |
319.38 g/mol |
IUPAC Name |
4-[4-(3-methylsulfonylpyridin-2-yl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C14H17N5O2S/c1-22(20,21)12-3-2-5-16-14(12)19-9-7-18(8-10-19)13-4-6-15-11-17-13/h2-6,11H,7-10H2,1H3 |
InChI Key |
SXMFHZHGNHEMFB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(N=CC=C1)N2CCN(CC2)C3=NC=NC=C3 |
Origin of Product |
United States |
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